molecular formula C9H8N2O2 B1321980 Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate CAS No. 394223-19-9

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

Cat. No.: B1321980
CAS No.: 394223-19-9
M. Wt: 176.17 g/mol
InChI Key: BXBHZLHTTHMUTG-UHFFFAOYSA-N
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Description

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl ester group at position 2. Its structure enables diverse pharmacological applications, particularly in oncology, due to its ability to interact with cellular targets such as heat shock proteins (Hsp90) and cancer cell proliferation pathways . The compound’s synthetic versatility allows for functionalization at multiple positions, making it a scaffold for developing derivatives with enhanced bioactivity .

Preparation Methods

General Synthetic Strategy

The synthesis of methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate typically starts from pyridine or pyrrole derivatives, involving ring fusion and esterification steps. The key challenges include regioselective ring closure and maintaining the integrity of the ester group under reaction conditions.

Detailed Preparation Methods

Esterification and Hydrolysis Route

Another method involves preparing the corresponding carboxylic acid and then esterifying it to the methyl ester.

  • Step 1: Synthesis of 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid ethyl ester by reacting 3-amino-2-chloropyridine with ethyl pyruvate in the presence of pyridinium p-toluenesulfonate and tetraethoxysilane in pyridine at room temperature for 24 hours.
  • Step 2: Palladium-catalyzed cyclization under microwave heating at 160°C for 20 minutes.
  • Step 3: Extraction and purification by chromatography to isolate the ethyl ester.
  • Step 4: Hydrolysis of the ethyl ester to the carboxylic acid using lithium hydroxide in ethanol/water for 16 hours.
  • Step 5: Acidification to pH 4 and purification using an acid ion exchanger.
  • Yield: 82% for the acid.
  • Conversion to Methyl Ester: The acid can be converted to the methyl ester by standard esterification methods (e.g., reaction with methanol and acid catalyst).
  • Reference: Detailed in chemical synthesis literature with full NMR and MS characterization.

Alternative Synthetic Routes Using Protected Intermediates

  • Protection of pyrrole nitrogen with silyl groups (e.g., triisopropylsilyl chloride) followed by lithiation and reaction with electrophiles such as ethyl chloroformate.
  • Deprotection using tetrabutylammonium fluoride (TBAF) to yield the free pyrrolo[3,2-b]pyridine ester.
  • Use of microwave-assisted reactions to accelerate cyclization and amination steps.
  • Purification by column chromatography and characterization by NMR and mass spectrometry.
  • Reference: Synthetic routes for related pyrrolopyridine derivatives with similar ring systems and ester functionalities.

Comparative Data Table of Preparation Methods

Method Starting Material(s) Key Reagents/Conditions Yield (%) Notes
TBAF-mediated cyclization 5-acetylamino-6-[2-(trimethylsilyl)ethynyl]-2-pyridinecarboxylic acid methyl ester TBAF in THF, 70°C, 4 h Moderate Direct cyclization, intermediate used without purification
Esterification & Hydrolysis 3-amino-2-chloropyridine, ethyl pyruvate Pd catalyst, microwave heating, LiOH hydrolysis 82 (acid) Multi-step, high purity, well-characterized
Protected intermediate route 4-chloro-1H-pyrrolo[2,3-b]pyridine SEMCl, NaH, DMF, TBAF deprotection High Uses silyl protection, microwave-assisted steps

Analytical Characterization

  • NMR Spectroscopy: Proton and carbon NMR confirm the fused ring structure and ester functionality. Characteristic chemical shifts include downfield signals for the pyrrole NH and aromatic protons.
  • Mass Spectrometry: Electrospray ionization (ESI) typically shows molecular ion peaks consistent with the molecular weight (m/z 177 for protonated methyl ester).
  • Chromatography: Purification by silica gel column chromatography or ion exchange resins ensures high purity (>95%).
  • Purity: Commercial samples report purity around 97%.

Summary of Research Findings

  • The preparation of this compound is well-established through cyclization of suitably functionalized pyridine derivatives.
  • Use of protecting groups and fluoride-mediated deprotection is a common strategy to control regioselectivity and yield.
  • Microwave-assisted synthesis accelerates reaction times and improves yields in some protocols.
  • The compound is of interest in medicinal chemistry, and thus synthetic methods emphasize purity and reproducibility.
  • Analytical data from multiple sources confirm the identity and quality of the synthesized compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in tetrahydrofuran (THF) or NaBH4 in methanol.

    Substitution: NaH in dimethylformamide (DMF) or KOtBu in DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of derivatives of pyrrolo[3,2-b]pyridine compounds. Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate has been evaluated for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in several cancers.

  • Case Study : A series of derivatives were synthesized and tested for FGFR inhibition. One derivative exhibited IC50 values of 7 nM against FGFR1, indicating potent activity. In vitro studies showed that this compound inhibited the proliferation of breast cancer cells and induced apoptosis, making it a promising candidate for further development in cancer therapy .

Neuroprotective Properties

Pyrrolo[3,2-b]pyridine derivatives have also been investigated for their neuroprotective effects. They are believed to interact with specific neuroreceptors, potentially offering therapeutic benefits for neurodegenerative diseases.

  • Research Findings : Compounds similar to this compound have demonstrated protective effects against neuronal cell death in various models of neurodegeneration .

In Vitro Studies

In vitro evaluations have shown that this compound can affect cell viability and proliferation rates in various cancer cell lines.

  • Findings : Compounds derived from this structure have shown moderate to strong cytotoxicity against ovarian cancer cells while exhibiting minimal toxicity to non-cancerous cells . This selective action underscores the potential for targeted cancer therapies.

Pharmacological Studies

Pharmacological assessments indicate that this compound may influence several biological pathways relevant to disease modulation.

  • Example : Research has indicated that certain derivatives can inhibit key enzymes involved in metabolic pathways associated with cancer progression .

Safety and Toxicological Information

While exploring the applications of this compound, it is crucial to consider safety profiles:

Hazard Classification Description
Harmful if swallowed (H302)Acute toxicity
Causes skin irritation (H315)Skin corrosion/irritation
Causes serious eye irritation (H319)Eye damage risk

These classifications emphasize the need for careful handling and further toxicological studies to ensure safe usage in therapeutic contexts .

Mechanism of Action

The mechanism of action of Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate involves its interaction with molecular targets such as FGFRs. The compound binds to the ATP-binding site of the receptor, inhibiting its kinase activity and thereby blocking downstream signaling pathways that promote cell proliferation and survival . This inhibition can lead to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Key Structural Differences

The compound’s analogues vary in substituents, ring fusion positions, and ester groups. Notable examples include:

Compound Name Substituents/Ring System Key Structural Variation Similarity Score CAS Number Reference
Ethyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate Ethyl ester at position 2 Ethyl vs. methyl ester 0.60 17288-32-3
Methyl 5-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate CF₃ at position 5 Electron-withdrawing CF₃ group 0.68 952182-29-5
Ethyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate Cl at position 5, ethyl ester Chlorination and ester chain length 0.86 800401-62-1
Methyl 1H-pyrrolo[3,2-c]pyridine-6-carboxylate Pyridine fused at [3,2-c] position Altered ring fusion position 0.77 1040682-92-5

Key Observations :

  • Ester Group : Methyl esters generally exhibit higher metabolic stability than ethyl esters, enhancing bioavailability .
  • Substituents : Electron-withdrawing groups (e.g., CF₃, Cl) improve binding affinity to hydrophobic enzyme pockets .
  • Ring Fusion : Pyrrolo[3,2-b]pyridine derivatives show superior antitumor activity compared to [3,2-c] or [2,3-b] isomers .

Pharmacological Activity Comparison

Antitumor Activity

Compound Cell Line (GI₅₀, µM) Mechanism of Action Reference
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate MDA-MB-231 (13 µM) Cell cycle arrest (G0/G1 phase)
Methyl 3-(p-tolyl)thieno[3,2-b]pyridine-2-carboxylate MDA-MB-468 (18 µM) Tubulin polymerization inhibition
Ethyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylate HepG2 (25 µM) Hsp90 inhibition

Key Findings :

  • The methyl ester variant (GI₅₀ = 13 µM) outperforms ethyl and thieno-fused analogues in TNBC models .
  • Thieno[3,2-b]pyridine derivatives (e.g., 2e) reduce tumor size in chick chorioallantoic membrane (CAM) assays, indicating in vivo efficacy .

Selectivity and Toxicity

  • This compound derivatives show minimal cytotoxicity in non-tumorigenic MCF-12A cells, unlike 17-AAG (a known Hsp90 inhibitor with broad toxicity) .

Biological Activity

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate (also referred to as Methyl pyrrolo[3,2-b]pyridine-2-carboxylate) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including anticancer, antimycobacterial, and antiviral activities, supported by case studies and research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₉H₈N₂O₂
  • Molecular Weight : 164.17 g/mol
  • Melting Point : 200-201 °C

The compound features a pyrrole moiety fused to a pyridine ring, characteristic of many biologically active heterocycles.

Anticancer Activity

Research has identified this compound as having potential anticancer properties. In vitro studies have shown that derivatives of pyrrolo[3,2-b]pyridine can inhibit the growth of various cancer cell lines. For instance:

  • Study Findings : A derivative exhibited significant cytotoxicity against ovarian cancer cells while showing limited toxicity towards non-cancerous cells. This selectivity is crucial for developing safer therapeutic agents .

Antimycobacterial Activity

The compound has also demonstrated promising antimycobacterial activity. In a study assessing various pyrrolo derivatives against Mycobacterium tuberculosis (Mtb):

  • Minimum Inhibitory Concentration (MIC) : The most active compounds showed MIC values below 0.15 µM, indicating potent activity against Mtb .
  • Mechanism of Action : Compounds were found to inhibit key enzymes involved in the fatty acid biosynthesis pathway in Mtb, similar to established drugs like Isoniazid .

Antiviral Activity

This compound has also been evaluated for its antiviral properties:

  • HIV-1 Inhibition : Some derivatives demonstrated moderate activity in inhibiting HIV-1 replication, with effective concentrations (EC50) below 10 µM. The structure-activity relationship highlighted the importance of substituents at specific positions on the pyridine ring for enhancing antiviral efficacy .

Table of Biological Activities

Activity TypeCompound/DerivativeIC50/MIC ValuesReference
AnticancerPyrrolo derivativeModerate cytotoxicity
AntimycobacterialPyrrolo derivativeMIC < 0.15 µM
AntiviralPyrrolo derivativeEC50 < 10 µM

Detailed Research Findings

  • Anticancer Studies : A study by Kalai et al. synthesized a series of pyrrolo derivatives and tested their cytotoxic effects on ovarian and breast cancer cell lines. The results indicated that certain modifications to the compound structure could enhance anticancer activity while minimizing toxicity to healthy cells .
  • Antimycobacterial Studies : Deraeve et al. reported that esters derived from pyrrolo compounds exhibited significantly lower MIC values against Mtb compared to nitriles and amides, suggesting that structural modifications can lead to improved antimicrobial efficacy .
  • Antiviral Studies : The role of ester substituents at position 4 was found to be critical in enhancing the anti-HIV activity of pyrrolo derivatives, with specific configurations yielding better results in viral inhibition assays .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate?

The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Benzoylation : Ethyl 3-methyl-1H-pyrrole-2-carboxylate derivatives react with acyl chlorides (e.g., 3-fluoro-2-iodobenzoyl chloride) under reflux conditions, yielding substituted pyrrolopyridine carboxylates .
  • Suzuki-Miyaura Coupling : Potassium trifluoroborate reagents (e.g., thiophenetrifluoroborate) are used with palladium catalysts to introduce aryl/heteroaryl groups at specific positions .
  • Esterification : Direct methylation of the carboxylic acid precursor using methanol and acid catalysts (e.g., H₂SO₄) under reflux .

Q. How is this compound characterized analytically?

Key methods include:

  • ¹H NMR : Signals for aromatic protons (δ 6.3–8.7 ppm), ester methyl groups (δ 3.8–4.3 ppm), and substituent-specific peaks (e.g., trifluoromethyl at δ 2.5–3.0 ppm) .
  • LCMS/ESIMS : Molecular ion peaks (e.g., m/z 311.1 for a trifluoromethyl derivative) and fragmentation patterns confirm molecular weight and purity (>95%) .
  • HPLC : Used to validate purity (>97%) and monitor degradation products under stress conditions .

Q. What modifications are feasible at the pyrrolopyridine core?

  • Position 2 : Hydrolysis of the ester to a carboxylic acid using NaOH/EtOH .
  • Position 5/6 : Bromination or iodination for cross-coupling reactions (e.g., with 6-bromothieno[3,2-b]pyridine) .
  • N1 Substitution : Alkylation with propargyl or benzyl halides to enhance solubility or bioactivity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide optimization of pyrrolopyridine derivatives?

  • Substituent Effects : Electron-withdrawing groups (e.g., trifluoromethyl) at position 4 enhance anti-cancer activity (IC₅₀ < 10 µM in HepG2 cells), while bulky substituents at position 1 reduce metabolic stability .
  • Ester vs. Acid : The methyl ester improves membrane permeability, whereas the carboxylic acid form increases target binding affinity (e.g., kinase inhibition) .
  • Data-Driven Design : QSAR models using Hammett constants (σ) and logP values predict cytotoxicity and hepatotoxicity .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Purity Verification : Re-analyze batches via LCMS/HPLC to rule out impurities (e.g., unreacted intermediates) .
  • Assay Standardization : Use isogenic cell lines and consistent protocols (e.g., MTT assay incubation time) to minimize variability .
  • Orthogonal Validation : Confirm activity with alternative assays (e.g., apoptosis via flow cytometry alongside cytotoxicity data) .

Q. How are computational methods applied to study pyrrolopyridine derivatives?

  • Molecular Docking : Predict binding modes to targets like EGFR or CDK2 using AutoDock Vina (e.g., ΔG < -8 kcal/mol indicates strong binding) .
  • ADMET Prediction : Tools like SwissADME assess logP (<3.5), topological polar surface area (<140 Ų), and CYP450 inhibition risks .
  • MD Simulations : Evaluate stability of ligand-target complexes over 100 ns trajectories (RMSD < 2 Å suggests stable binding) .

Q. What in vitro models are suitable for evaluating anti-cancer activity?

  • HepG2 Cells : Used for hepatocellular carcinoma studies with IC₅₀ values calculated via dose-response curves (72-h exposure) .
  • Cell Cycle Analysis : Flow cytometry with propidium iodide staining identifies G1/S or G2/M arrest (e.g., 283 induces G2/M arrest at 10 µM) .
  • Combination Studies : Synergy with cisplatin or doxorubicin assessed using Chou-Talalay combination indices (CI < 1 indicates synergy) .

Properties

IUPAC Name

methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)8-5-7-6(11-8)3-2-4-10-7/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXBHZLHTTHMUTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(N1)C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20624303
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

394223-19-9
Record name 1H-Pyrrolo[3,2-b]pyridine-2-carboxylic acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=394223-19-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20624303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Add to ethyl 4-azaindole-2-carboxylate 4a (42.3 mmol) in MeOH (50 mL), K2CO3 (1.20 equiv, 50.7 mmol) and stir the suspension with heating to 55° C. for 1 h. Monitor the reaction by tlc (Et2O/hept). When complete, concentrate the reaction in vacuo, dilute with H2O and stir for 15 min. Collect the solid by filtration and dry in a vacuum oven at 65° C. for 3 h to afford about 90% to about 100% of the desired methyl 4-azaindole-2-carboxylate 5a.
Quantity
42.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
50.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate
Methyl 1H-pyrrolo[3,2-b]pyridine-2-carboxylate

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